molecular formula C17H18ClN3O3 B2383104 (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1448134-35-7

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2383104
CAS No.: 1448134-35-7
M. Wt: 347.8
InChI Key: KYRXSNHIGKNBCE-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its structure incorporates a piperidine ring linked via an ether bridge to a pyridazine heterocycle and functionalized with a chloro-methoxyphenyl carboxamide group. The piperidine moiety is a privileged scaffold in drug discovery, frequently employed to optimize the physicochemical properties of lead compounds and to serve as a conformational scaffold for arranging pharmacophoric groups . Piperazine and piperidine-based structures are commonly investigated for their potential interactions with the central nervous system (CNS), acting as CNS depressants or stimuli based on dosage, and are explored in areas such as antimicrobial and antioxidant research . The strategic inclusion of both chlorine and fluorine atoms, as seen in closely related structures, is a common practice in lead optimization; fluorine can enhance metabolic stability, lipophilicity, and membrane permeability, while the carboxamide linker provides structural rigidity . The specific molecular architecture of this compound, particularly the pyridazin-3-yloxy fragment, suggests potential as a key intermediate or target for developing allosteric modulators for protein receptors, analogous to patented heteroaryl piperidine ether modulators . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-5-4-12(18)11-14(15)17(22)21-9-6-13(7-10-21)24-16-3-2-8-19-20-16/h2-5,8,11,13H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRXSNHIGKNBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone likely involves multiple steps, including the formation of the piperidine ring, the attachment of the pyridazin-3-yloxy group, and the final coupling with the 5-chloro-2-methoxyphenyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Overview

The compound (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the chloro and methoxy groups along with the piperidine and pyridazine moieties, contribute to its diverse biological activities.

Medicinal Chemistry Applications

The primary applications of this compound lie in its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit significant biological activities, including:

  • Antimicrobial Activity : The presence of the chloro and methoxy groups is indicative of potential antimicrobial properties. Compounds with similar functional groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For instance, compounds with similar piperidine and pyridazine structures have demonstrated activity against several cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

Synthetic Routes

The synthesis of this compound involves multiple steps:

  • Formation of Sulfonamide Intermediate : The reaction begins with 5-chloro-2-methoxybenzenesulfonyl chloride reacting with an appropriate amine.
  • Coupling with Pyridazine Derivative : This intermediate is coupled with a pyridazine derivative containing the piperidine moiety, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

  • A study demonstrated that derivatives showed promising antibacterial activity against E. coli and S. aureus, indicating potential use as antimicrobial agents .
  • Another case highlighted anticancer activity in various cell lines, showing that structural modifications can enhance biological efficacy .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylpiperidinyl/pyrrolidinyl methanones, which are explored for diverse pharmacological activities. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Pharmacological Implications
(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone 5-Chloro-2-methoxyphenyl; pyridazin-3-yloxy-piperidine Pyridazine’s electron-deficient nature may enhance hydrogen bonding; methoxy improves solubility vs. methyl analogs .
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl][4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]methanone (CAS 892708-02-0) 5-Chloro-2-methylphenyl; piperazine; pyrrolidinylsulfonyl Sulfonyl group increases acidity and potential for ionic interactions; methyl substituent reduces polarity compared to methoxy.
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Triazole-substituted pyrimidine; 4-methylpiperazine Triazole may improve metabolic stability; methylpiperazine enhances basicity, affecting cellular uptake.
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (CAS 1093657-24-9) Ethoxyphenyl; pyrazole Ethoxy’s bulkiness increases lipophilicity; pyrazole’s planar structure may limit conformational flexibility.
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9) Trifluoromethylpyridine; pyrazole Trifluoromethyl enhances electronegativity and membrane permeability; dual chloro substituents may elevate toxicity risk.

Key Observations

Substituent Effects: Methoxy vs. Chloro vs. Trifluoromethyl: While both are electron-withdrawing, trifluoromethyl (CAS 1311278-51-9) offers stronger electronegativity, which may enhance target affinity but also metabolic resistance .

Heterocyclic Moieties: Pyridazine (Target) vs. Pyrimidine (w3): Pyridazine’s two adjacent nitrogen atoms create a unique electron-deficient core, favoring interactions with proton-rich binding pockets. Pyrimidine derivatives (e.g., w3) with triazole substituents may prioritize stability over reactivity . Piperidine vs. Piperazine: Piperidine’s lower basicity compared to piperazine (CAS 892708-02-0) could reduce nonspecific binding to off-target receptors .

Biological Implications :

  • The pyridazin-3-yloxy group in the target compound is rare in drug discovery, suggesting unexplored therapeutic niches. In contrast, pyrazole- and triazole-containing analogs (e.g., CAS 1093657-24-9, w3) are more common in kinase inhibitors due to their planar geometries .

Research Findings and Limitations

  • Structural Activity Relationships (SAR) : Substitution at the phenyl ring (e.g., methoxy, chloro) and heterocyclic choice (pyridazine, pyrazole) are critical for modulating physicochemical properties. However, empirical data on binding affinities or pharmacokinetics for the target compound are absent in the provided evidence, necessitating further in vitro/in vivo studies.
  • Toxicity Considerations : Compounds with multiple halogens (e.g., CAS 1311278-51-9) may face higher toxicity risks compared to the target compound’s single chloro substituent .

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and pharmacological implications based on diverse sources and research findings.

Chemical Structure and Properties

The compound can be characterized by its distinct molecular structure, which features a chloro-methoxyphenyl group linked to a pyridazin-3-yloxy-piperidine moiety. The structural formula can be represented as follows:

C15H17ClN2O2\text{C}_{15}\text{H}_{17}\text{ClN}_2\text{O}_2

This structure suggests potential interactions with various biological targets due to the presence of heteroatoms and functional groups.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing piperidine and pyridazine moieties have been studied for their anticancer properties. For instance, derivatives have shown efficacy in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The presence of the piperidine ring is often associated with antibacterial properties. Studies have demonstrated that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) has been noted, which is relevant for therapeutic strategies against neurodegenerative diseases .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include:

  • Formation of the piperidine core : Utilizing appropriate reagents to construct the piperidine framework.
  • Introduction of the pyridazine moiety : Employing coupling reactions to integrate the pyridazine unit.
  • Final assembly : Combining the chloro-methoxyphenyl group with the piperidine-pyridazine structure through methanone formation.

Pharmacological Evaluation

Recent studies have evaluated the pharmacological profile of similar compounds, revealing promising results:

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialSignificant inhibition against E. coli and S. aureus
Enzyme InhibitionEffective AChE inhibition

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone?

  • Answer: Synthesis typically involves coupling a 5-chloro-2-methoxyphenyl fragment with a 4-(pyridazin-3-yloxy)piperidine moiety via a methanone linkage. Key steps include:

  • Nucleophilic substitution to introduce the pyridazin-3-yloxy group onto the piperidine ring .
  • Coupling reactions (e.g., using carbodiimide-based reagents) to form the methanone bridge .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Optimization: Reaction temperature (often 60–80°C), solvent choice (e.g., DCM or THF), and catalyst selection (e.g., DMAP) significantly influence yield and purity .

Q. How is the structural identity of this compound confirmed in academic research?

  • Answer: Structural confirmation relies on:

  • NMR spectroscopy: 1^1H and 13^13C NMR to verify substituent positions and connectivity .
  • Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Provides absolute stereochemical data, as demonstrated for structurally related compounds .

Q. What are the common chemical reactions involving this compound’s functional groups?

  • Answer: Reactivity is dictated by:

  • Pyridazine ring: Susceptible to nucleophilic aromatic substitution (e.g., Cl replacement) under acidic/basic conditions .
  • Piperidine oxygen: May undergo alkylation or acylation .
  • Methoxyphenyl group: Demethylation under strong acids (e.g., HBr/AcOH) to yield phenolic derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Answer:

  • Docking studies: Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs) based on the pyridazine and piperidine motifs .
  • Molecular dynamics (MD): Simulate binding stability in physiological conditions (e.g., solvation models) .
  • SAR analysis: Compare with analogs (e.g., fluorophenyl or methylthiazole derivatives) to identify critical substituents for activity .

Q. What methodologies resolve contradictions in pharmacological data across studies?

  • Answer: Discrepancies (e.g., varying IC50_{50} values) are addressed via:

  • Standardized assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Metabolic stability tests: Assess cytochrome P450 interactions to rule out false negatives/positives .
  • Crystallographic data: Validate target binding modes, as seen in pyrazolone derivative studies .

Q. How does the methoxy group influence pharmacokinetic properties?

  • Answer: The 2-methoxy group:

  • Enhances lipophilicity: Increases membrane permeability, measured via logP assays (predicted logP ~2.8) .
  • Affects metabolic stability: Susceptible to hepatic demethylation, requiring prodrug strategies for in vivo applications .
  • Modulates receptor binding: Steric and electronic effects alter affinity, as shown in fluorophenyl-methoxy analogs .

Q. What experimental designs are used to assess this compound’s selectivity against off-target proteins?

  • Answer:

  • Panel screening: Test against 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler) .
  • Covalent binding assays: Use MALDI-TOF to detect irreversible adduct formation .
  • Cryo-EM: Resolve binding interfaces with high resolution, as applied to structurally complex targets .

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